Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-
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Overview
Description
(E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. The compound features a chloro-substituted aniline group and a methylnaphthalene moiety connected through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline typically involves the condensation reaction between 4-chloroaniline and 8-methyl-2-naphthaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or distillation.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline can be used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology and Medicine
In biological and medical research, compounds similar to (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline are often investigated for their potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A simpler aniline derivative with a chloro substituent.
8-Methyl-2-naphthaldehyde: A naphthalene derivative with a methyl group and an aldehyde group.
N-Methyl-N-phenylformamide: An imine compound with a similar structure.
Uniqueness
(E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline is unique due to the combination of its chloro-substituted aniline and methylnaphthalene moieties. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
144412-60-2 |
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Molecular Formula |
C18H14ClN |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(8-methylnaphthalen-2-yl)methanimine |
InChI |
InChI=1S/C18H14ClN/c1-13-3-2-4-15-6-5-14(11-18(13)15)12-20-17-9-7-16(19)8-10-17/h2-12H,1H3 |
InChI Key |
PJYINZQYFXFNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)C=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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